molecular formula C9H19NO B2808740 6-Tert-butyl-1,4-oxazepane CAS No. 2282330-28-1

6-Tert-butyl-1,4-oxazepane

Cat. No. B2808740
CAS RN: 2282330-28-1
M. Wt: 157.257
InChI Key: GYJMXMKSVAIZKD-UHFFFAOYSA-N
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Description

6-Tert-butyl-1,4-oxazepane is a chemical compound with the CAS Number: 2282330-28-1 . It has a molecular weight of 157.26 and is typically stored at 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The InChI Code for 6-Tert-butyl-1,4-oxazepane is 1S/C9H19NO/c1-9(2,3)8-6-10-4-5-11-7-8/h8,10H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Tert-butyl-1,4-oxazepane has a molecular weight of 157.26 . It is a liquid at room temperature and is typically stored at 4 degrees Celsius .

Scientific Research Applications

Photochemical and Thermal Rearrangement

A study on the photochemical and thermal rearrangement of oxaziridines provided evidence supporting the stereoelectronic control theory. It demonstrated the regioselectivity observed in these rearrangements, including compounds related to 6-Tert-butyl-1,4-oxazepane, offering insights into their chemical behavior under different conditions (Lattes et al., 1982).

Lipase Catalyzed Regioselective Lactamization

Another research highlighted the lipase-catalyzed regioselective lactamization as a crucial step in synthesizing N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, showcasing an innovative approach to creating 6-Tert-butyl-1,4-oxazepane derivatives (Aurell et al., 2014).

Anticonvulsant Evaluation

The anticonvulsant activities of 6-amino-1,4-oxazepane-3,5-dione derivatives were evaluated, revealing moderate activities in specific tests. This study suggests the potential therapeutic applications of such compounds, though not directly related to 6-Tert-butyl-1,4-oxazepane (Sharma et al., 2008).

Antibacterial Activity

Research on 1,3-oxazepine and 1,3-oxazepane derivatives of 6-nitrobenzothiazol-2-amine examined their spectral and antibacterial properties. Some derivatives demonstrated high antibacterial activity against various bacteria, indicating the potential of such structures for developing new antibacterial agents (Abbas et al., 2020).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 6-Tert-butyl-1,4-oxazepane are currently unknown . Understanding the pathways affected by this compound will provide insights into its downstream effects and potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Tert-butyl-1,4-oxazepane

properties

IUPAC Name

6-tert-butyl-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)8-6-10-4-5-11-7-8/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJMXMKSVAIZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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